molecular formula C18H32O9S B8066368 2,5,8,11,14-Pentaoxahexadecan-16-ol, 4-methylbenzenesulfonate

2,5,8,11,14-Pentaoxahexadecan-16-ol, 4-methylbenzenesulfonate

Cat. No.: B8066368
M. Wt: 424.5 g/mol
InChI Key: OMYRYVBCQQDNDX-UHFFFAOYSA-N
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Description

2,5,8,11,14-Pentaoxahexadecan-16-ol, 4-methylbenzenesulfonate is a chemical compound known for its unique structure and versatile applications. It is a derivative of pentaethylene glycol monomethyl ether, modified with a 4-methylbenzenesulfonate group. This compound is often used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14-Pentaoxahexadecan-16-ol, 4-methylbenzenesulfonate typically involves the following steps:

    Starting Material: The process begins with pentaethylene glycol monomethyl ether.

    Sulfonation: The pentaethylene glycol monomethyl ether is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11,14-Pentaoxahexadecan-16-ol, 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the ether and sulfonate groups.

    Hydrolysis: The ester bond between the pentaethylene glycol and the sulfonate group can be hydrolyzed under acidic or basic conditions, yielding the parent alcohol and sulfonic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Mild oxidizing agents like hydrogen peroxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted ethers or thioethers.

    Hydrolysis: Pentaethylene glycol monomethyl ether and 4-methylbenzenesulfonic acid.

Scientific Research Applications

2,5,8,11,14-Pentaoxahexadecan-16-ol, 4-methylbenzenesulfonate is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.

    Biology: In the study of membrane transport and permeability due to its amphiphilic nature.

    Industry: Used as a surfactant and emulsifying agent in various formulations.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with both hydrophilic and hydrophobic environments. This dual affinity allows it to modify the properties of surfaces and interfaces, making it useful in applications such as emulsification and solubilization. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, altering their behavior and function.

Comparison with Similar Compounds

Similar Compounds

    Pentaethylene glycol monomethyl ether: The parent compound, lacking the sulfonate group.

    Polyethylene glycol derivatives: Similar in

Properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O6.C7H8O3S/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12;1-6-2-4-7(5-3-6)11(8,9)10/h12H,2-11H2,1H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYRYVBCQQDNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467803
Record name 2,5,8,11,14-Pentaoxahexadecan-16-ol, 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80755-67-5
Record name 2,5,8,11,14-Pentaoxahexadecan-16-ol, 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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